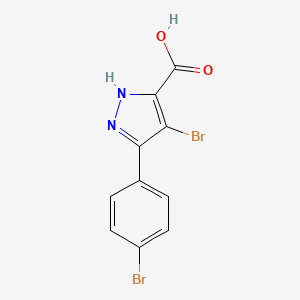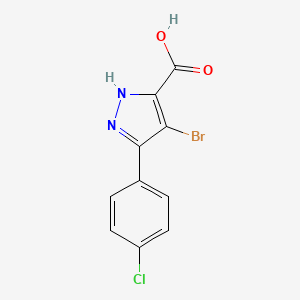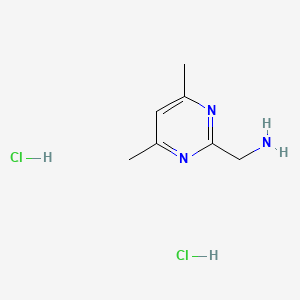
3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine
Descripción general
Descripción
“3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C13H16N4O . It is a part of a class of compounds known as pyrazoles, which are nitrogen-containing heterocycles .
Chemical Reactions Analysis
Pyrazoles, including “3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine”, can participate in a variety of chemical reactions. For instance, they can undergo reactions with alkyl halides to form N-alkylpyrazoles . The specific reactivity of this compound would depend on the conditions and reactants used.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- Pyrazoline derivatives, closely related to the queried compound, are highlighted for their significant biological effects and have been extensively studied for their potential in synthesizing a wide range of heterocyclic compounds. These include structures like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of these compounds offers mild reaction conditions for generating versatile cynomethylene dyes from various precursors, indicating a broad application in dye and heterocyclic compound synthesis (Gomaa & Ali, 2020).
Carcinogenic N-nitroso Compound Formation
- The risk and formation of carcinogenic N-nitroso compounds from dietary precursors in the stomach have been assessed, with findings indicating that nitrosation reactions can occur with certain amines and amides, potentially leading to carcinogenic derivatives. This research emphasizes the importance of understanding nitrosation reactions for dietary amines and amides, which could be relevant for compounds like 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine in evaluating potential health risks (Shephard, Schlatter, & Lutz, 1987).
Biogenic Amines and Nitrosamine Formation
- Biogenic amines in fish and their role in intoxication, spoilage, and nitrosamine formation have been reviewed, highlighting the formation of nitrosamines from amines under certain conditions. This area of research is significant for understanding how nitrosamine carcinogens can form in food and potentially in reactions involving nitroso compounds (Bulushi, Poole, Deeth, & Dykes, 2009).
Anticancer Activity of Pyrazoline Derivatives
- Pyrazoline derivatives have been investigated for their anticancer activities, with various synthetic strategies employed to develop new anticancer agents. This research underlines the therapeutic potential of pyrazoline-based compounds in cancer treatment, suggesting possible applications for similar structures in drug discovery (Ray et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
5-tert-butyl-4-nitroso-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)11-10(16-18)12(14)17(15-11)9-7-5-4-6-8-9/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQIPPKUZKYEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1N=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439429.png)
![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)
![3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439436.png)

![3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439439.png)

![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)





